Tert-butyl 2-amino-5,5-dimethylhexanoate
Overview
Description
Tert-butyl 2-amino-5,5-dimethylhexanoate is a chemical compound known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds. It is an α-amino acid ester derivative that consists of a tert-butyl group, an amino group, and a hexanoate group. This compound is also referred to as tert-leucine tert-butyl ester.
Preparation Methods
The synthesis of tert-butyl 2-amino-5,5-dimethylhexanoate typically involves the esterification of 2-amino-5,5-dimethylhexanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Tert-butyl 2-amino-5,5-dimethylhexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form primary amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
Tert-butyl 2-amino-5,5-dimethylhexanoate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of amino acid derivatives and their biological activities.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those involving amino acid derivatives.
Industry: It is used in the production of various biologically active compounds.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5,5-dimethylhexanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of the active amino acid derivative. This process can affect various biochemical pathways, depending on the specific application and target .
Comparison with Similar Compounds
Tert-butyl 2-amino-5,5-dimethylhexanoate can be compared with other similar compounds such as:
Tert-butyl 2-amino-4,4-dimethylpentanoate: Similar structure but with a different carbon chain length.
Tert-butyl 2-amino-3,3-dimethylbutanoate: Another similar compound with a shorter carbon chain.
Tert-butyl 2-amino-6,6-dimethylheptanoate: A compound with a longer carbon chain. The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
tert-butyl 2-amino-5,5-dimethylhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-11(2,3)8-7-9(13)10(14)15-12(4,5)6/h9H,7-8,13H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLWKIMBIOMKAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1543649-61-1 | |
Record name | tert-butyl 2-amino-5,5-dimethylhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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